

Application Notes: TR-FRET Assay for Characterizing PF-06409577-Mediated AMPK Activation

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Compound of Interest

Compound Name: PF-06409577

Cat. No.: B609977

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Audience: Researchers, scientists, and drug development professionals.

Introduction

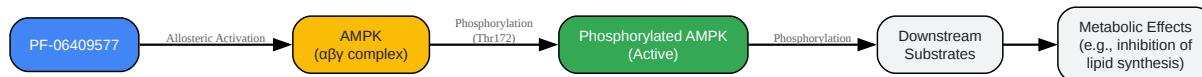
AMP-activated protein kinase (AMPK) is a crucial enzyme in maintaining cellular energy homeostasis, making it a significant target for therapeutic intervention in metabolic diseases such as diabetic nephropathy.[1] **PF-06409577** is a potent, selective, and orally bioavailable allosteric activator of AMPK.[2][3] This compound has been shown to be a direct activator of AMPK, binding to its subunits to induce robust and sustained activation.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a sensitive and robust platform for characterizing the activation of AMPK by compounds like **PF-06409577** in a high-throughput format.[5]

This application note provides a detailed protocol for a TR-FRET-based assay to quantify the activation of AMPK by **PF-06409577**. The assay measures the phosphorylation of a specific substrate by AMPK, where the FRET signal is proportional to the kinase activity.

Signaling Pathway

AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. Its activation involves the phosphorylation of a threonine residue (Thr172) on the α subunit.[1] **PF-06409577** acts as a direct allosteric activator, promoting and maintaining the

active phosphorylated state of AMPK.[1][4] Once activated, AMPK phosphorylates downstream targets, playing a key role in regulating cellular metabolism.

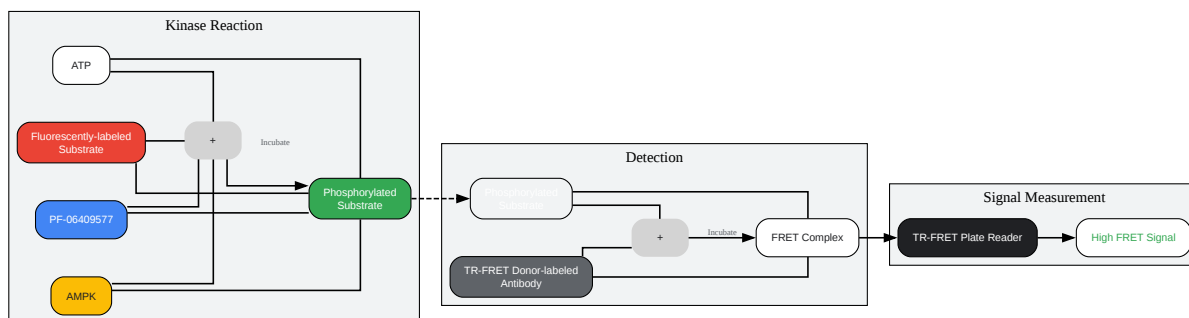


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Figure 1. Simplified signaling pathway of **PF-06409577**-mediated AMPK activation.

Experimental Principle of TR-FRET Assay

The TR-FRET assay for AMPK activation is based on the detection of a phosphorylated product. The assay utilizes a long-lifetime europium (Eu) or terbium (Tb) chelate as the FRET donor, typically on an antibody that specifically recognizes the phosphorylated substrate, and a fluorescent tracer (e.g., fluorescein or Alexa Fluor 647) as the FRET acceptor, conjugated to the AMPK substrate. When the substrate is phosphorylated by active AMPK, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate and thus to the AMPK activity.



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Figure 2. Experimental workflow of the TR-FRET AMPK activation assay.

Data Presentation

The potency of **PF-06409577** is determined by its half-maximal effective concentration (EC50) for the activation of different AMPK isoforms.

AMPK Isoform	EC50 (nM)	Assay Type	Reference
$\alpha 1\beta 1\gamma 1$	7	TR-FRET	[2][3]
$\alpha 2\beta 1\gamma 1$	6.8	TR-FRET	[3]
$\alpha 1\beta 2\gamma 1$	>40,000	TR-FRET	[2][3]
$\alpha 2\beta 2\gamma 1$	>4,000	TR-FRET	[3]
$\alpha 2\beta 2\gamma 3$	>4,000	TR-FRET	[3]

Experimental Protocols

This protocol is adapted from standard LanthaScreen™ TR-FRET kinase assays and published data on **PF-06409577**.^{[1][6][7][8]}

Materials and Reagents

- AMPK Enzyme: Recombinant human AMPK (e.g., $\alpha 1\beta 1\gamma 1$ isoform)
- AMPK Substrate: Fluorescein-labeled peptide substrate (e.g., Fluorescein-CREBtide)
- Antibody: Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pCREB pSer133 Antibody)
- Compound: **PF-06409577**
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA
- Plates: Low-volume 384-well black plates
- Plate Reader: TR-FRET compatible plate reader

Assay Protocol

- Compound Preparation:
 - Prepare a stock solution of **PF-06409577** in 100% DMSO.
 - Perform serial dilutions of **PF-06409577** in DMSO to create a concentration range for the dose-response curve. A 10-point, 3-fold dilution series is recommended.
 - Further dilute the compound solutions in the Assay Buffer to the desired starting concentration.

- Kinase Reaction:
 - Prepare a master mix of the AMPK enzyme and the fluorescein-labeled substrate in the Assay Buffer.
 - Add the desired volume of the diluted **PF-06409577** or control (DMSO vehicle) to the wells of the 384-well plate.
 - Add the enzyme/substrate master mix to the wells.
 - Prepare a solution of ATP in the Assay Buffer.
 - Initiate the kinase reaction by adding the ATP solution to each well.
 - Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and Detection:
 - Prepare the Stop/Detection Buffer containing the terbium-labeled antibody and EDTA. The final concentration of EDTA should be sufficient to chelate the Mg^{2+} and stop the kinase reaction (e.g., 10 mM).
 - Add the Stop/Detection Buffer to each well.
 - Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader.
 - Set the reader to excite at the donor's excitation wavelength (e.g., 340 nm) and measure the emission at both the donor and acceptor wavelengths (e.g., 495 nm for Terbium and 520 nm for Fluorescein). A time delay (e.g., 100 μs) should be used to reduce background fluorescence.
- Data Analysis:
 - Calculate the emission ratio (Acceptor Emission / Donor Emission) for each well.

- Plot the emission ratio against the logarithm of the **PF-06409577** concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the EC50 value.

Suggested Final Concentrations in Assay:

Reagent	Final Concentration
AMPK ($\alpha 1\beta 1\gamma 1$)	1 μ g/mL
Fluorescein-Substrate	400 nM
ATP	100 μ M
Tb-Antibody	2 nM
EDTA (in stop buffer)	10 mM
PF-06409577	Dose-response range
DMSO	$\leq 1\%$

Conclusion

The TR-FRET assay provides a robust and sensitive method for quantifying the activation of AMPK by **PF-06409577**. This high-throughput compatible assay is an invaluable tool for the discovery and characterization of novel AMPK activators in a drug development setting. The provided protocol offers a starting point for assay development and can be optimized based on specific instrumentation and reagent sources.

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